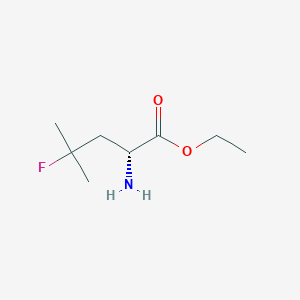
D-Leucine, 4-fluoro-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Leucine, 4-fluoro-, ethyl ester: is a fluorinated derivative of the amino acid leucine. It is a synthetic compound with the chemical formula C8H16FNO2 and a molecular weight of 177.22 g/mol . This compound is of interest due to its unique properties imparted by the fluorine atom, which can influence its reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Leucine, 4-fluoro-, ethyl ester typically involves the fluorination of leucine followed by esterification. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or selectfluor to introduce the fluorine atom at the desired position . The reaction is carried out under controlled conditions to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of continuous flow reactors and automated systems to handle the reagents and control the reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions: D-Leucine, 4-fluoro-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
D-Leucine, 4-fluoro-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which D-Leucine, 4-fluoro-, ethyl ester exerts its effects involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, influencing their activity. The pathways involved may include alterations in metabolic processes or signal transduction .
Comparison with Similar Compounds
- L-Leucine, 4-fluoro-, ethyl ester
- 4-Fluoroleucine ethyl ester
- Ethyl 2-amino-4-fluoro-4-methylpentanoate
Comparison: Compared to its analogs, D-Leucine, 4-fluoro-, ethyl ester may exhibit unique properties due to the specific configuration of the fluorine atom.
Properties
Molecular Formula |
C8H16FNO2 |
|---|---|
Molecular Weight |
177.22 g/mol |
IUPAC Name |
ethyl (2R)-2-amino-4-fluoro-4-methylpentanoate |
InChI |
InChI=1S/C8H16FNO2/c1-4-12-7(11)6(10)5-8(2,3)9/h6H,4-5,10H2,1-3H3/t6-/m1/s1 |
InChI Key |
MJEBOMLXSMSDDI-ZCFIWIBFSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H](CC(C)(C)F)N |
Canonical SMILES |
CCOC(=O)C(CC(C)(C)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















